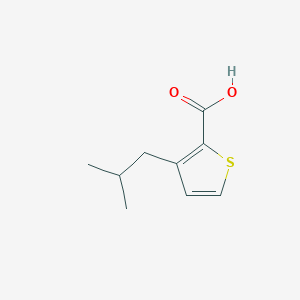
1-(3-Ethyl-4-(trifluoromethyl)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyl-4-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-4-(trifluoromethyl)phenyl)hydrazine typically involves the following steps:
Starting Material: The synthesis begins with 3-ethyl-4-(trifluoromethyl)nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrazine Formation: The resulting amine is then reacted with hydrazine hydrate to form the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Ethyl-4-(trifluoromethyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced further to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(3-Ethyl-4-(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Ethyl-4-(trifluoromethyl)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, potentially increasing its ability to cross biological membranes and interact with intracellular targets. The hydrazine moiety can form reactive intermediates that may interact with nucleophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
- 1-(4-Trifluoromethylphenyl)hydrazine
- 4-(Trifluoromethyl)phenylhydrazine
- 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine
Uniqueness: 1-(3-Ethyl-4-(trifluoromethyl)phenyl)hydrazine is unique due to the presence of both an ethyl group and a trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the compound’s stability and reactivity compared to similar compounds without this group.
Propriétés
Formule moléculaire |
C9H11F3N2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
[3-ethyl-4-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2/c1-2-6-5-7(14-13)3-4-8(6)9(10,11)12/h3-5,14H,2,13H2,1H3 |
Clé InChI |
OXFVZHDMHWJSAI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)NN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



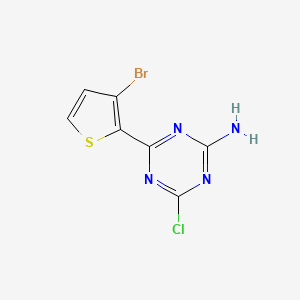


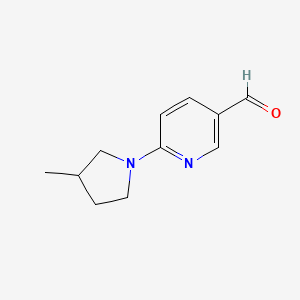

![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
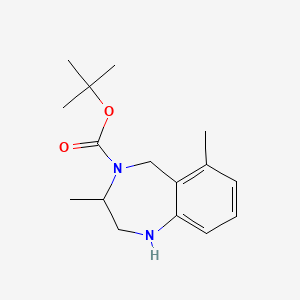
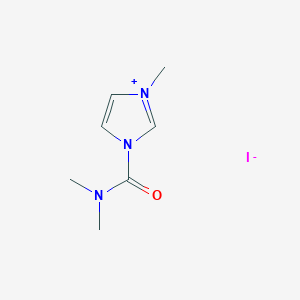
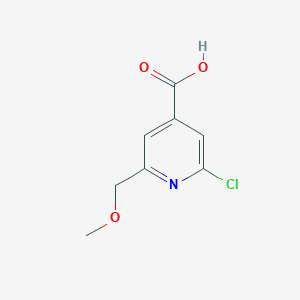


![2-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13156611.png)
